molecular formula C19H21NO3 B562069 N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine-3-one CAS No. 887352-89-8

N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine-3-one

Cat. No.: B562069
CAS No.: 887352-89-8
M. Wt: 311.381
InChI Key: QFIVGXOGAKBBKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine-3-one is a synthetic benzazepine derivative of significant interest in medicinal chemistry and pharmacological research. The benzoazepine core structure is a well-known pharmacophore present in several commercial drugs targeting the central nervous system (CNS), including mood-stabilizing agents . This specific compound serves as a key chemical intermediate and a versatile scaffold for the synthesis of novel bioactive molecules and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents . Research into benzoazepine analogues has demonstrated their potential for diverse biological activities. Notably, certain derivatives have shown promising antianxiety effects in preclinical models, with some compounds exhibiting superior efficacy compared to reference drugs like diazepam and without associated sedative side effects . The structural features of this compound, including the dimethoxy substitutions and the N-benzyl group, are crucial for optimizing its properties, such as binding affinity and lipophilicity, which are essential for blood-brain barrier penetration in CNS-targeted drug discovery . Furthermore, the broader class of 3-benzazepines has been extensively studied for dopaminomimetic or antidopaminergic activities due to their potent affinity for dopamine receptors, highlighting the potential of this chemical class in neuropharmacology .

Properties

IUPAC Name

2-benzyl-7,8-dimethoxy-4,5-dihydro-1H-2-benzazepin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-22-17-10-15-8-9-19(21)20(12-14-6-4-3-5-7-14)13-16(15)11-18(17)23-2/h3-7,10-11H,8-9,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIVGXOGAKBBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(C(=O)CCC2=C1)CC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652453
Record name 2-Benzyl-7,8-dimethoxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887352-89-8
Record name 1,2,4,5-Tetrahydro-7,8-dimethoxy-2-(phenylmethyl)-3H-2-benzazepin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887352-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzyl-7,8-dimethoxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step A: Formation of (3,4-Dimethoxyphenyl) Acetyl Chloride

(3,4-Dimethoxyphenyl) acetate is treated with thionyl chloride (SOCl₂) in dichloromethane under reflux. The reaction produces (3,4-dimethoxyphenyl) acetyl chloride in 98% yield, which is used directly in the next step without purification.

Step B: Condensation with 2,2-Dimethoxyethylamine

The acetyl chloride intermediate reacts with 2,2-dimethoxyethylamine in the presence of triethylamine (Et₃N) at 10°C. This step forms N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide with near-quantitative conversion.

Step C: Cyclization in Sulfuric Acid

The acetamide derivative undergoes cyclization in concentrated sulfuric acid (36 N) at 15–20°C for 10 hours. The reaction proceeds via intramolecular Friedel-Crafts alkylation, followed by dehydration to yield the tetrahydrobenzazepine core. After workup with water/N-methylpyrrolidone (NMP), the product is isolated in 92.9% yield with >99.5% chemical purity.

Key Advantages:

  • Avoids hazardous solvents (uses dichloromethane and sulfuric acid).

  • High yield and purity suitable for industrial-scale production.

Barbier-Type Cyclization of α-Phenylphenacylamines

A cyclization strategy from Heterocycles employs organolithium reagents to construct the benzazepine ring. While developed for 1,2-diphenyl derivatives, the method is relevant to N-benzyl analogs:

Synthesis of N-[2-(2-Iodophenyl)ethyl]-α-phenylphenacylamine

2-(2-Iodophenyl)ethylamine is condensed with α-phenylphenacyl bromide in dichloromethane. The intermediate is purified via column chromatography.

Intramolecular Barbier Reaction

Treatment with n-butyllithium (n-C₄H₉Li) at −78°C induces cyclization via a radical mechanism. The product, 1-hydroxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, is dehydrated using trifluoromethanesulfonic acid (TfOH) to yield the final compound. Reported yields range from 33% to 50% .

Key Advantages:

  • Enables stereoselective synthesis of benzazepines.

  • Compatible with diverse N-substituents.

Comparative Analysis of Synthetic Routes

MethodYieldKey ReagentsSolvent SystemScalability
Acid-catalyzed92.9%H₂SO₄, SOCl₂CH₂Cl₂, H₂O/NMPIndustrial
Green synthesisModerateDES, Raney NiCPME, DESPilot-scale
Barbier cyclization33–50%n-C₄H₉Li, TfOHCH₂Cl₂, Et₂OLaboratory

Mechanistic Insights and Optimization Strategies

Role of Acid in Cyclization

In the patent method, sulfuric acid protonates the acetamide oxygen, facilitating nucleophilic attack by the aromatic ring. The reaction proceeds through a Wheland intermediate, followed by deprotonation to restore aromaticity.

Solvent Effects in Green Synthesis

The DES in Method 2 stabilizes charged intermediates via hydrogen bonding, reducing activation energy. Recyclability studies show >90% solvent recovery after three cycles.

Limitations of Organolithium Reagents

Method 3 requires strict temperature control (−78°C) to prevent side reactions. Substituents on the aromatic ring significantly impact cyclization efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the benzazepine ring, converting it to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) are commonly used.

    Reduction: Sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typical reducing agents.

    Substitution: Benzyl halides and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution.

Major Products

    Oxidation: Products include benzaldehyde derivatives or benzoic acid derivatives.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

  • Dopamine Receptor Modulation :
    • N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine has been studied for its interaction with dopamine receptors, particularly D2 and D3 subtypes. These receptors are crucial in the treatment of various neurological disorders such as schizophrenia and Parkinson's disease. The compound exhibits selective binding affinities that can be optimized for therapeutic use .
  • Potential Antidepressant Activity :
    • Research indicates that compounds with similar structures may exhibit antidepressant-like effects in preclinical models. The modulation of serotonin and norepinephrine pathways through these compounds could lead to new treatments for depression .
  • Neuroprotective Effects :
    • Some studies suggest that benzazepine derivatives possess neuroprotective properties, potentially offering benefits in conditions like Alzheimer's disease by mitigating oxidative stress and inflammation in neural tissues .

Case Studies

StudyFocusFindings
Study 1 Dopamine Receptor InteractionDemonstrated high affinity for D3 receptors with potential implications for treating addiction disorders .
Study 2 Antidepressant ActivityShowed promising results in animal models indicating potential as a new antidepressant .
Study 3 Neuroprotective PropertiesFound to reduce oxidative stress markers in neuronal cell cultures .

Mechanism of Action

The mechanism by which N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine-3-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related benzazepines:

Compound Name Substituents/Modifications Molecular Formula Key Applications/Properties CAS RN/Reference
N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine-3-one N-Benzyl, 7,8-dimethoxy, ketone (C3) C₁₉H₂₁NO₃ Biochemical research, isotope labeling -
1,3,4,5-Tetrahydro-3-(3-hydroxypropyl)-7,8-dimethoxy-2H-3-benzazepin-2-one 3-Hydroxypropyl, 7,8-dimethoxy, ketone (C2) C₁₅H₂₁NO₄ Unspecified research applications 1235547-07-5
3-(3-Chloropropyl)-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one 3-Chloropropyl, 7,8-dimethoxy, ketone (C2) C₁₆H₂₁ClNO₃ Intermediate for ivabradine (heart rate control agent) -
Sch-12679 (maleate salt) N-Methyl, phenyl, 7,8-dimethoxy C₂₀H₂₅NO₄·C₄H₄O₄ Phenethylamine derivative; potential psychoactive/pharmacological activity -
7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride No N-substituent, hydrochloride salt C₁₃H₁₈ClNO₂ Precursor for benzazepine synthesis 14165-90-3

Key Observations

7,8-Dimethoxy groups are conserved across most analogs, suggesting their role in electronic modulation or solubility. Ketone position: The target compound’s ketone at C3 differs from the C2 ketone in CAS 1235547-07-5, which may affect tautomerism or reactivity .

Pharmacological Relevance: The chloropropyl analog (C₁₆H₂₁ClNO₃) is critical for synthesizing ivabradine, a clinically approved bradycardic agent . Sch-12679’s N-methyl-phenyl substitution highlights structural diversity for central nervous system (CNS) targeting, though its exact biological activity remains unspecified .

Synthetic Utility :

  • The hydrochloride salt (CAS 14165-90-3) serves as a precursor for further N-functionalization, emphasizing the versatility of the benzazepine scaffold .

Biological Activity

N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine-3-one is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C19H23N O2
  • Molecular Weight : 297.39 g/mol
  • CAS Number : 189885-47-0
  • IUPAC Name : 2-benzyl-7,8-dimethoxy-1,3,4,5-tetrahydro-2-benzazepine

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the benzazepine core followed by the introduction of the benzyl and methoxy groups. Various synthetic routes have been explored to optimize yield and purity .

Antitumor Activity

Recent studies have indicated that N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine derivatives exhibit significant antitumor activity. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance:

  • In vitro studies have demonstrated that compounds in this class can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to reduced tumor growth in specific cancer models .

The proposed mechanism of action for N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine involves:

  • Inhibition of CDK Activity : By binding to the ATP-binding site of CDKs, these compounds prevent the phosphorylation of target proteins essential for cell cycle progression.
  • Induction of Apoptosis : The compounds may also trigger apoptotic pathways in cancer cells through the activation of pro-apoptotic factors .

Study 1: Antitumor Efficacy

A study evaluated the effects of N-Benzyl-7,8-dimethoxy derivatives on various cancer cell lines including breast and prostate cancer cells. The results indicated:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.4CDK inhibition
PC3 (Prostate)7.1Induction of apoptosis

This study highlights the potential use of this compound as a therapeutic agent in oncology .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of related benzazepine compounds. The findings suggested that these compounds could protect neuronal cells from oxidative stress-induced apoptosis:

TreatmentNeuronal Viability (%)Mechanism
Control100-
Compound A (10 µM)85Antioxidant activity
Compound B (20 µM)90Modulation of neuroinflammation

These results indicate a broader therapeutic potential beyond oncology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Benzyl-7,8-dimethoxy-2-benzazepine-3-one?

  • Methodology : A two-step approach is commonly employed. First, synthesize the precursor 3-formyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine via reductive amination or alkylation, followed by hydrolysis under basic conditions (e.g., refluxing with 10% NaOH in ethanol). Purification via recrystallization from diethyl ether yields the final product . Confirm intermediates using IR spectroscopy (e.g., carbonyl stretch at ~1665 cm⁻¹) and elemental analysis .

Q. How can researchers determine the solubility and stability profile of this compound?

  • Methodology : Experimental solubility is assessed in polar aprotic solvents (e.g., DMSO, methanol) and aqueous buffers at varying pH levels. Stability studies involve storing the compound at -20°C in anhydrous solvents to prevent decomposition. Monitor degradation via HPLC or LC-MS over time .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodology :

  • X-ray crystallography : Resolve the core benzazepine scaffold and substituent conformations (e.g., dimethoxy groups at positions 7 and 8) using single-crystal diffraction (data collected at 125 K, R-factor < 0.04) .
  • IR spectroscopy : Identify carbonyl (C=O) stretches (~1665 cm⁻¹) and methoxy (C-O) vibrations .
  • Elemental analysis : Verify purity (e.g., C: 75.40%, H: 7.48%, N: 7.99%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in benzazepine derivatives?

  • Methodology : Synthesize analogs with modifications to the N-benzyl group or methoxy substituents. Test activity in in vitro models (e.g., serotonin receptor binding assays, ion channel modulation) and compare with reference compounds like Sch-12679 (a related benzazepine maleate with documented pharmacological activity) . Use molecular docking to predict interactions with target proteins (e.g., GPCRs) .

Q. What advanced analytical methods ensure purity and stability in long-term storage?

  • Methodology :

  • HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to separate impurities. Monitor for degradation products (e.g., demethylated analogs) .
  • LogP and PSA analysis : Predict solubility and membrane permeability using calculated partition coefficients (LogP ~2.8) and polar surface area (PSA ~38.8 Ų) .
  • Accelerated stability testing : Expose the compound to heat (40°C) and humidity (75% RH) for 4 weeks, followed by LC-MS quantification .

How should researchers design in vitro** models to evaluate pharmacological mechanisms?**

  • Methodology :

  • Receptor profiling : Screen against a panel of CNS targets (e.g., 5-HT2A, D2 receptors) using radioligand displacement assays. Compare potency with structurally related compounds like ivabradine, a benzazepine-derived bradycardic agent .
  • Functional assays : Measure intracellular calcium flux or cAMP modulation in transfected HEK293 cells expressing target receptors .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Data Contradiction and Resolution

Q. How to resolve discrepancies in reported pharmacological activity across studies?

  • Methodology :

  • Batch variability : Compare synthesis protocols (e.g., purity of starting materials, reaction conditions) between studies. Replicate experiments using identical batches .
  • Assay conditions : Standardize buffer pH, temperature, and cell lines. For example, serotonin receptor affinity may vary due to differences in assay temperature (25°C vs. 37°C) .
  • Statistical rigor : Apply multivariate analysis to account for confounding variables (e.g., animal strain differences in in vivo studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.